(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid is an organic compound characterized by a furan ring substituted with a 2-methyl-3-nitrophenyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid typically involves the condensation of 2-methyl-3-nitrobenzaldehyde with furan-2-carboxylic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the furan ring. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the furan ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: A non-polar ether solvent with similar structural features but different chemical properties.
Piperidine Derivatives: Compounds with a six-membered ring containing nitrogen, used in various pharmaceutical applications.
Uniqueness
(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid is unique due to its combination of a furan ring and a nitro-substituted phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
(E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-9-11(3-2-4-12(9)15(18)19)13-7-5-10(20-13)6-8-14(16)17/h2-8H,1H3,(H,16,17)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYBKZWIZRGYNM-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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